
5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde
Übersicht
Beschreibung
5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde, also known as OCMB, is a chemical compound with the molecular formula C12H13ClO3 . It has a molecular weight of 240.68 g/mol . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H13ClO3/c13-10-3-4-12 (9 (6-10)7-14)16-8-11-2-1-5-15-11/h3-4,6-7,11H,1-2,5,8H2 . This code provides a specific representation of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde and its derivatives are involved in a range of chemical synthesis processes, demonstrating their versatility in organic chemistry. For example, benzaldehydes, including chloro-substituted variants, can react smoothly with nonstabilized azomethine ylides to produce 5-aryloxazolidines. These intermediates can be transformed into 2-(alkylamino)-1-arylethanols through simple heating or treatment with hydrazine hydrate, showcasing a pathway for synthesizing compounds with potential biological activity (Moshkin & Sosnovskikh, 2013).
Catalysis and Reaction Mechanisms
This compound derivatives also play a role in catalytic processes and understanding reaction mechanisms. The acid-catalyzed condensation of glycerol with benzaldehydes, leading to a mixture of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, highlights the catalytic potential of such compounds. This reaction is significant for the production of novel platform chemicals and precursors for 1,3-propanediol derivatives, underlining the importance of these compounds in green chemistry and the utilization of renewable resources (Deutsch, Martin, & Lieske, 2007).
Material Science and Nanotechnology
In material science and nanotechnology, derivatives of this compound could be explored for the preparation of advanced materials. For instance, the synthesis and characterization of metal complexes with benzaldehyde derivatives highlight the potential of these compounds in creating new materials with unique properties, such as supramolecular structures involving hydrogen bonds and π-π stacking interactions. These materials could find applications in various fields, including catalysis, sensors, and electronic devices (Dong et al., 2012).
Environmental Applications
Furthermore, the environmental applications of this compound derivatives can be considered, especially in the context of green chemistry and sustainable processes. The oxidative transformation of hydrocarbons into valuable aldehydes, catalyzed by metal complexes under mild conditions, exemplifies the potential of these compounds in environmentally friendly chemical processes. Such transformations are crucial for the sustainable production of fine chemicals and intermediates used in various industries (Sakakura et al., 1990).
Eigenschaften
IUPAC Name |
5-chloro-2-(oxolan-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-10-3-4-12(9(6-10)7-14)16-8-11-2-1-5-15-11/h3-4,6-7,11H,1-2,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVPKUKAGOCESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



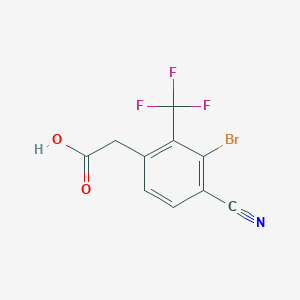
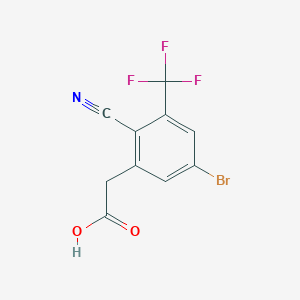
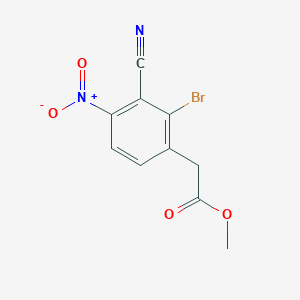
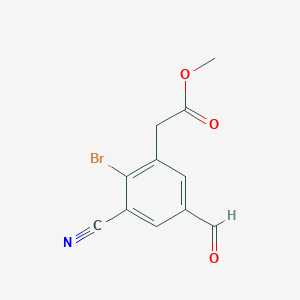
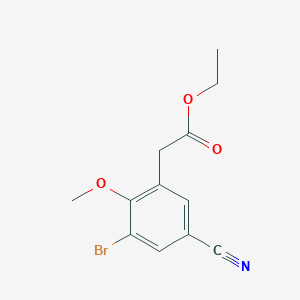
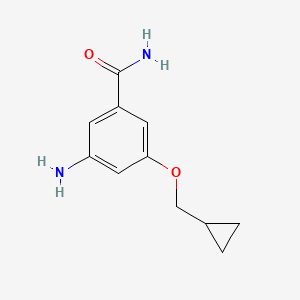

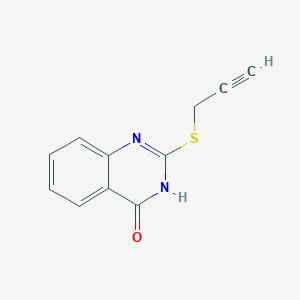
![4-Amino-benzo[1,2,5]thiadiazol-5-ol](/img/structure/B1417150.png)
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417151.png)
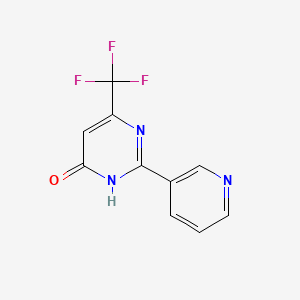
![6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1417156.png)
![1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B1417157.png)
